molecular formula C28H24BrNO4 B12469297 1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12469297
M. Wt: 518.4 g/mol
InChI Key: QUIDGKPIHHWYCO-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the bromo, methoxy, and methyl groups through various substitution reactions. The final step involves esterification to attach the 1-Oxo-1-phenylbutan-2-yl group to the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinoline core may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores, such as chloroquine or quinine, which are known for their antimalarial properties.

    Phenylbutanone Derivatives: Compounds like 1-phenyl-2-butanone, which is used in flavor and fragrance industries.

Uniqueness

1-Oxo-1-phenylbutan-2-yl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H24BrNO4

Molecular Weight

518.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C28H24BrNO4/c1-4-25(27(31)18-9-6-5-7-10-18)34-28(32)23-16-24(19-11-8-12-21(14-19)33-3)30-26-17(2)13-20(29)15-22(23)26/h5-16,25H,4H2,1-3H3

InChI Key

QUIDGKPIHHWYCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

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